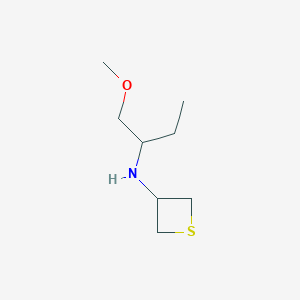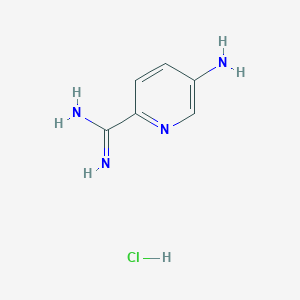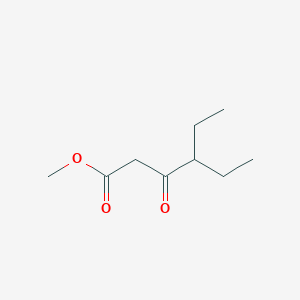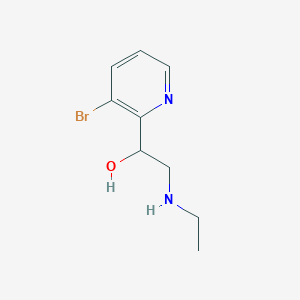
N-(Pent-3-en-1-yl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pent-3-en-1-yl)thietan-3-amine is an organic compound with the molecular formula C8H15NS It is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and an amine group attached to a pent-3-en-1-yl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pent-3-en-1-yl)thietan-3-amine typically involves the reaction of thietane derivatives with appropriate amine precursors. One common method includes the nucleophilic substitution reaction where a thietane derivative reacts with a pent-3-en-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Pent-3-en-1-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thietane ring or the amine group.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thietane or amine derivatives.
Substitution: Alkylated or acylated amine products.
Applications De Recherche Scientifique
N-(Pent-3-en-1-yl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms involving thietane rings.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(Pent-3-en-1-yl)thietan-3-amine involves its interaction with molecular targets through its amine and thietane functional groups. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or binding to receptor sites.
Comparaison Avec Des Composés Similaires
Thietan-3-amine: A simpler analog without the pent-3-en-1-yl side chain.
N-(Pent-3-en-1-yl)thietan-2-amine: A positional isomer with the amine group attached to the second carbon of the thietane ring.
N-(Pent-3-en-1-yl)thiolan-3-amine: A related compound with a thiolane (five-membered ring) instead of a thietane ring.
Uniqueness: N-(Pent-3-en-1-yl)thietan-3-amine is unique due to the presence of both the thietane ring and the pent-3-en-1-yl side chain, which confer distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions with molecular targets, making it valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C8H15NS |
|---|---|
Poids moléculaire |
157.28 g/mol |
Nom IUPAC |
N-[(E)-pent-3-enyl]thietan-3-amine |
InChI |
InChI=1S/C8H15NS/c1-2-3-4-5-9-8-6-10-7-8/h2-3,8-9H,4-7H2,1H3/b3-2+ |
Clé InChI |
NNPWKDFOLOANSY-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CCNC1CSC1 |
SMILES canonique |
CC=CCCNC1CSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)





![4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13016278.png)




![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid](/img/structure/B13016317.png)
